molecular formula CH2Cl2O4S2 B1265828 Methanedisulfonyl Dichloride CAS No. 5799-68-8

Methanedisulfonyl Dichloride

Cat. No.: B1265828
CAS No.: 5799-68-8
M. Wt: 213.1 g/mol
InChI Key: DKZQZHQHDMVGHE-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

Methanedisulfonyl Dichloride is a highly reactive compound. It is an electrophile, meaning it has a tendency to attract electrons and can form bonds with nucleophilic (electron-rich) sites on other molecules . This reactivity allows it to interact with a variety of biological targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited . As a small, reactive molecule, it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on its reactivity and the specific biological targets it interacts with.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Additionally, its stability could be influenced by temperature and the presence of other reactive substances .

Biochemical Analysis

Biochemical Properties

Methanedisulphonyl dichloride plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with sulfonyl transferases, which facilitate the transfer of sulfonyl groups to target molecules. This interaction is crucial for the synthesis of sulfonylated compounds, which are important in various biochemical pathways. Methanedisulphonyl dichloride also reacts with nucleophiles, leading to the formation of sulfonylated products .

Cellular Effects

Methanedisulphonyl dichloride has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, methanedisulphonyl dichloride can inhibit certain enzymes involved in cell signaling, leading to altered cellular responses. Additionally, it can affect gene expression by modifying transcription factors, resulting in changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of methanedisulphonyl dichloride involves its interaction with biomolecules at the molecular level. It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Methanedisulphonyl dichloride can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methanedisulphonyl dichloride can change over time. The compound’s stability and degradation are important factors to consider. Methanedisulphonyl dichloride is relatively stable under inert conditions but can degrade when exposed to moisture or reactive chemicals. Long-term exposure to methanedisulphonyl dichloride can lead to cumulative effects on cellular function, including potential cytotoxicity .

Dosage Effects in Animal Models

The effects of methanedisulphonyl dichloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects are observed at high doses, including potential damage to vital organs and disruption of metabolic processes. It is crucial to determine the threshold levels to avoid toxicity in experimental settings .

Metabolic Pathways

Methanedisulphonyl dichloride is involved in various metabolic pathways. It interacts with enzymes such as sulfonyl transferases and cytochrome P450 enzymes, which play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels. The compound’s metabolism can lead to the formation of reactive intermediates, which may have further biochemical implications .

Transport and Distribution

Within cells and tissues, methanedisulphonyl dichloride is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biochemical activity and potential toxicity .

Subcellular Localization

Methanedisulphonyl dichloride’s subcellular localization is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects. The compound’s activity and function can be influenced by its localization within the cell, affecting processes such as enzyme activity and gene expression .

Chemical Reactions Analysis

Methanedisulfonyl Dichloride undergoes various chemical reactions, including solvolysis and reactions with alkenes. It is highly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis. Common reagents used in these reactions include alcohols, amines, and alkenes. The major products formed from these reactions are typically sulfonyl derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Properties

IUPAC Name

methanedisulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl2O4S2/c2-8(4,5)1-9(3,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZQZHQHDMVGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206716
Record name Methanedisulphonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5799-68-8
Record name Methanedisulfonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5799-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanedisulfonyl dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005799688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanedisulphonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanedisulphonyl dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHANEDISULFONYL DICHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does methanedisulfonyl dichloride react in the presence of bases like triethylamine?

A1: this compound, when treated with triethylamine, undergoes dehydrochlorination to generate a highly reactive intermediate known as disulfene (SO2=C=SO2) [, ]. This reactive species can then participate in various reactions, including cycloadditions with dienes like cyclopentadiene. [, ]

Q2: What is significant about the reaction of this compound with cyclopentadiene?

A2: The reaction of this compound with cyclopentadiene proceeds through a fascinating double [4+2] cycloaddition. Initially, one molecule of cyclopentadiene reacts with disulfene (generated in situ from this compound and triethylamine) to form a cycloadduct. This cycloadduct then undergoes a second [4+2] cycloaddition with another molecule of disulfene, ultimately yielding a unique spirodisulfone structure. The stereochemistry of this spirodisulfone product was confirmed by X-ray crystallography. []

Q3: Can you elaborate on the structural features of the bis(trimethylammoniosulfonyl)methanide cation formed from this compound?

A3: When this compound reacts with three equivalents of trimethylamine, it forms bis(trimethylammoniosulfonyl)methanide chloride. X-ray crystallographic analysis of the tetraphenylborate salt of this compound revealed that the cation adopts a specific conformation driven by negative hyperconjugation (nC-σS–N interactions) and negative homohyperconjugation (nC-σN–C interactions). These interactions influence the bond lengths within the S–N–C chains, which lie coplanar to the occupied pz orbital of the central carbon atom. The analysis suggests that sulfene-amine S,N-adducts generally adopt a zwitterionic ammoniosulfonylmethanide structure stabilized by these hyperconjugative effects. []

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